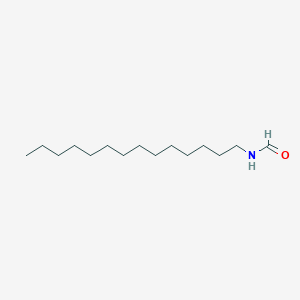
Fmoc-1,4-cis-achc-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid (hereinafter referred to as “FMC”) is a synthetic cyclic carboxylic acid that has a wide range of applications in the fields of pharmaceuticals, biochemistry, and biotechnology. FMC is a highly versatile molecule that can be used to synthesize a variety of compounds with different functional groups, and is used as a building block for the synthesis of a variety of drugs and other compounds. FMC has been used in the synthesis of a variety of drugs, including antifungals, antibiotics, and anticancer agents. It has also been used in the production of various enzymes and proteins.
Aplicaciones Científicas De Investigación
Investigación Proteómica
Fmoc-1,4-cis-achc-oh: se utiliza ampliamente en la investigación proteómica para la síntesis de péptidos . La capacidad del compuesto para proteger los grupos amino durante el proceso de síntesis de péptidos lo hace invaluable para construir modelos de proteínas complejos y estudiar las interacciones de proteínas.
Síntesis de Péptidos en Fase Sólida
En la síntesis de péptidos en fase sólida (SPPS), this compound actúa como un grupo protector que se puede eliminar selectivamente. Es crucial para sintetizar péptidos con secuencias precisas, que son esenciales para desarrollar péptidos terapéuticos y estudiar las funciones de las proteínas .
Desarrollo de Medicamentos
El compuesto se utiliza en el desarrollo de nuevos medicamentos, particularmente aquellos que imitan o interfieren con las vías biológicas. Los péptidos sintetizados utilizando this compound pueden actuar como inhibidores enzimáticos, ligandos de receptores u hormonas .
Aplicaciones Biotecnológicas
En biotecnología, this compound se utiliza para crear péptidos sintéticos que pueden servir como sustratos o inhibidores en ensayos enzimáticos, lo que ayuda a comprender los mecanismos enzimáticos y a detectar posibles herramientas biotecnológicas .
Ciencia de Materiales
This compound contribuye a la ciencia de materiales al permitir la síntesis de péptidos que pueden formar hidrogeles, andamios y otros materiales con aplicaciones biomédicas, como la ingeniería de tejidos y la medicina regenerativa .
Farmacología
En farmacología, los péptidos sintetizados con this compound se utilizan para estudiar las interacciones de los medicamentos, la farmacodinámica y la farmacocinética, lo que proporciona información sobre cómo los medicamentos afectan los sistemas biológicos .
Síntesis Orgánica
El compuesto juega un papel en la síntesis orgánica, donde se utiliza para introducir funcionalidades de amino en moléculas orgánicas, facilitando la creación de compuestos orgánicos complejos con posibles aplicaciones en diversas industrias químicas .
Química Analítica
Por último, en química analítica, los péptidos derivados de this compound se utilizan como estándares y reactivos en cromatografía y espectrometría de masas, ayudando en el análisis y cuantificación de muestras biológicas complejas .
Mecanismo De Acción
Target of Action
The primary target of Fmoc-1,4-cis-achc-oh is the amine group in organic compounds . It acts as a protecting group for the amine group, preventing it from undergoing unwanted reactions during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . The compound is introduced to the amine group by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a stable carbamate, which protects the amine group from unwanted reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides . The compound plays a crucial role in solid phase peptide synthesis (SPPS), a method used to produce peptides in large quantities . The Fmoc group is removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in some organic solvents such as dichloromethane and dimethylformamide .
Result of Action
The result of this compound’s action is the successful protection of the amine group during peptide synthesis . This allows for the production of peptides without unwanted side reactions, enabling the study of peptides in various fields such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It should also be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQTCLNVHZQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147900-45-6, 583870-83-1 |
Source


|
| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



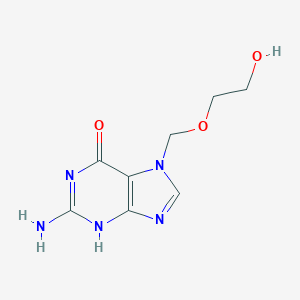

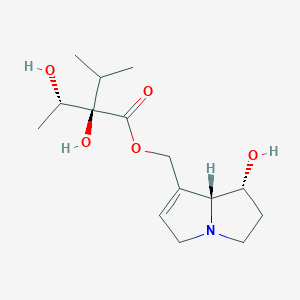
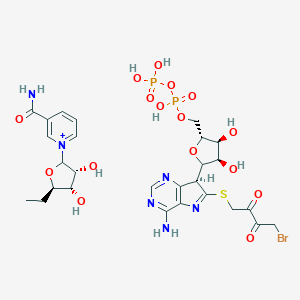
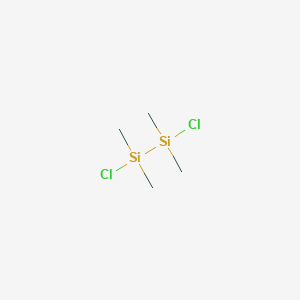


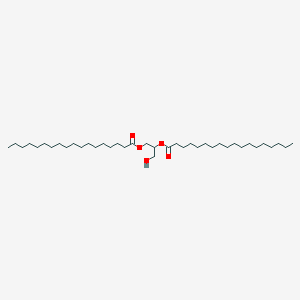
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
